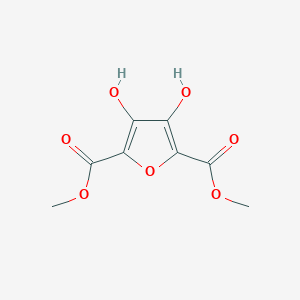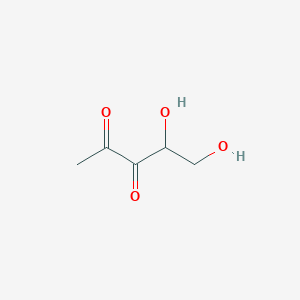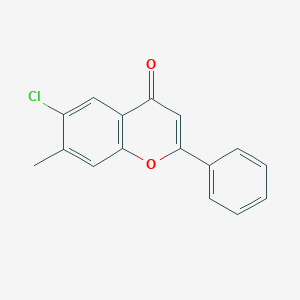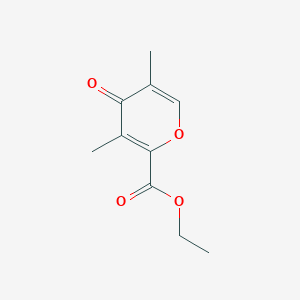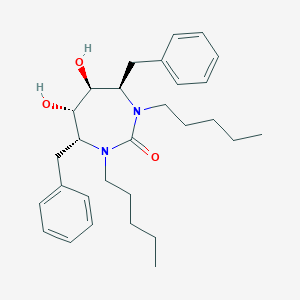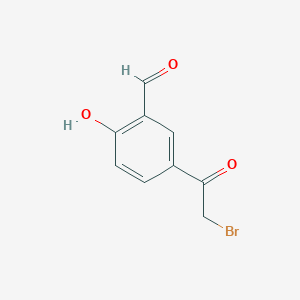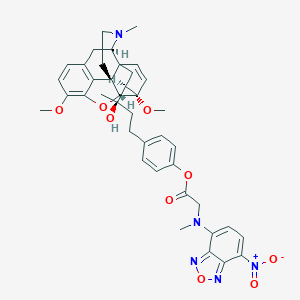
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate, also known as NBS-242, is a synthetic opioid compound that has been developed for its potential analgesic properties. This compound is structurally similar to other opioids, such as morphine and fentanyl, but has been modified to reduce its addictive properties and potential for abuse.
Mechanism Of Action
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate acts on the same receptors in the brain and spinal cord as other opioids, such as the mu-opioid receptor. However, it has been shown to have a unique binding profile, which may contribute to its reduced potential for abuse and addiction. 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate also has a longer duration of action compared to morphine, which may make it more effective at treating chronic pain.
Biochemical And Physiological Effects
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, these effects are generally less pronounced compared to other opioids, which may be due to its unique binding profile and longer duration of action.
Advantages And Limitations For Lab Experiments
One advantage of using 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in lab experiments is its potency and effectiveness at reducing pain. Additionally, its reduced potential for abuse and addiction may make it a safer alternative to other opioids. However, one limitation is the complexity of its synthesis, which may make it more difficult and expensive to produce compared to other compounds.
Future Directions
There are several potential future directions for research on 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate. One area of interest is the development of new pain medications based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, research on the safety and efficacy of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in humans is needed before it can be considered for clinical use.
Synthesis Methods
The synthesis of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate involves several steps, including the conversion of thebaine, a naturally occurring opioid alkaloid, into northebaine, which is then modified to produce the final compound. The process involves the use of various reagents and solvents, and careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been the subject of extensive scientific research, with studies investigating its potential as an analgesic agent. Preclinical studies have shown that 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate is effective at reducing pain in animal models, with a potency similar to that of morphine. Additionally, 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive candidate for the development of new pain medications.
properties
CAS RN |
140164-88-1 |
|---|---|
Product Name |
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate |
Molecular Formula |
C40H43N5O9 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate |
InChI |
InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1 |
InChI Key |
UYAYTHJGIAPKNN-RBSBUORBSA-N |
Isomeric SMILES |
C[C@@](CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])([C@H]4CC56C=C[C@]4([C@H]7[C@@]58CCN([C@@H]6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
synonyms |
7 alpha-((1R)-1-hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine NBD-sarcosinate ASM 5-10 ASM-5-10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



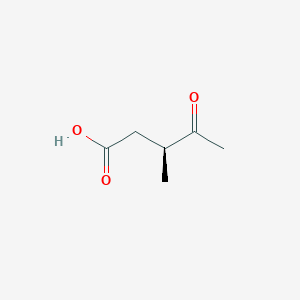
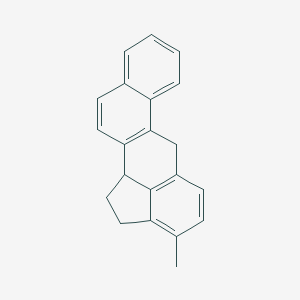
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
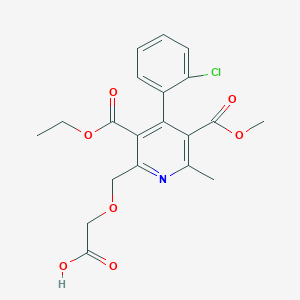
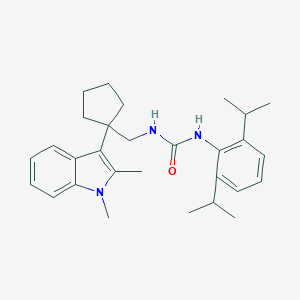
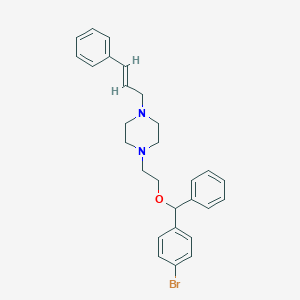
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
